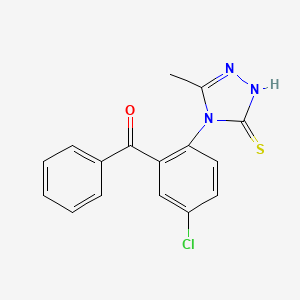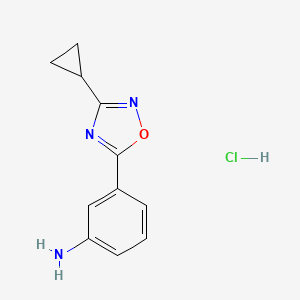
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and an aniline moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Aniline Derivative Formation: The final step involves the coupling of the oxadiazole ring with an aniline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the aniline moiety.
Reduction: Reduced forms of the oxadiazole ring or the aniline group.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential anti-infective, anti-inflammatory, or anticancer activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Industry: It can be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to possess hydrogen bond acceptor properties, which can facilitate binding to biological macromolecules . This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: This compound shares the oxadiazole ring and cyclopropyl group but lacks the aniline moiety.
5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one: This compound features a similar oxadiazole ring but is attached to a pyridinone moiety instead of an aniline group.
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H |
Clave InChI |
HMKFYRKJJSXBFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


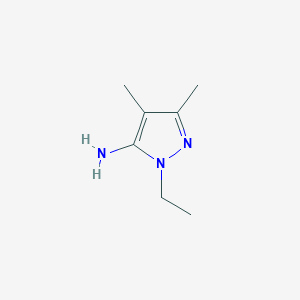
![(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
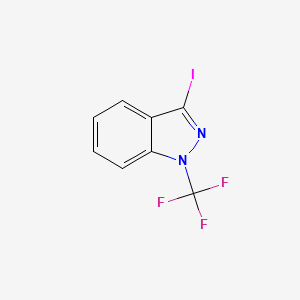
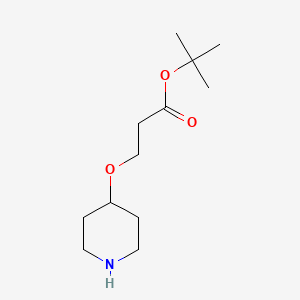
![6-Aminospiro[3.3]heptan-2-one](/img/structure/B13508244.png)
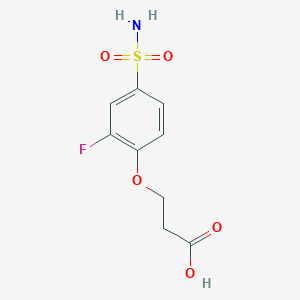
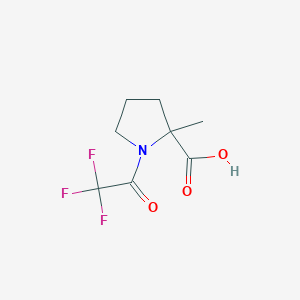
![Methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B13508258.png)
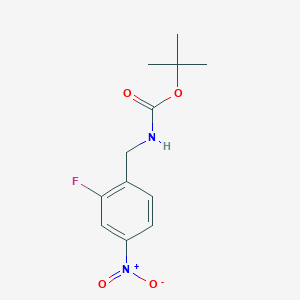
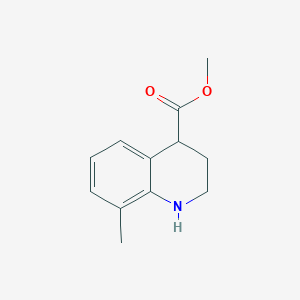
![Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione](/img/structure/B13508276.png)

![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
